molecular formula C26H26N4O3S B2388969 N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955684-71-6

N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2388969
CAS No.: 955684-71-6
M. Wt: 474.58
InChI Key: COTFIELWPPORAH-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an indole moiety, a methoxybenzamido group, and a tetrahydrobenzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor like tryptamine, the indole ring can be constructed through cyclization reactions.

    Introduction of the Methoxybenzamido Group: This step involves the acylation of the indole derivative with 4-methoxybenzoyl chloride under basic conditions.

    Construction of the Tetrahydrobenzo[d]thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide precursor.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-3-carboxaldehyde, while reduction of the carbonyl groups might yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide: can be compared with other indole derivatives, such as tryptamine, serotonin, or melatonin.

    Methoxybenzamido compounds: like 4-methoxybenzamide or 4-methoxybenzoic acid.

    Tetrahydrobenzo[d]thiazole derivatives: like tetrahydrobenzothiazole or benzothiazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-18-11-9-16(10-12-18)24(31)30-26-29-23-20(6-4-8-22(23)34-26)25(32)27-14-13-17-15-28-21-7-3-2-5-19(17)21/h2-3,5,7,9-12,15,20,28H,4,6,8,13-14H2,1H3,(H,27,32)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTFIELWPPORAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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